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molecular formula C13H8Cl2O2S B8610567 2-(2,3-Dichlorophenylthio)benzoic acid

2-(2,3-Dichlorophenylthio)benzoic acid

Cat. No. B8610567
M. Wt: 299.2 g/mol
InChI Key: CVKOKYSJGJDVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410161B2

Procedure details

FIG. 2 is a flow chart for manufacturing the compound No. 1. First, 2,3-dichlorobenzenethiol (0.90 g, 5 mmol) is dissolved in 10 ml DMF solution, and 10 ml of 1N KOH(aq) is added thereinto. After stirring the mixture under room temperature for 10˜15 minutes, 2-iodobenzoic acid (1.24 g, 5 mmol) is dissolved in 10 ml of DMF solution. And then, 0.315 g of Cupper powder is added into the mixture, and the mixture is treated by a reverse flow under 120□ for 8 hours. After filtering the mixture, the filtrate is neutralized with 10 ml of 1N HCl(aq), and a precipitate will be produced. After filtering and washing the precipitate by water, 2-(2,3-dichlorophenylthio)benzoic acid is obtained.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[SH:9].[OH-].[K+].I[C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>CN(C=O)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)S
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture under room temperature for 10˜15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
And then, 0.315 g of Cupper powder is added into the mixture
ADDITION
Type
ADDITION
Details
the mixture is treated by a reverse flow under 120□ for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
After filtering the mixture
CUSTOM
Type
CUSTOM
Details
a precipitate will be produced
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing the precipitate by water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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